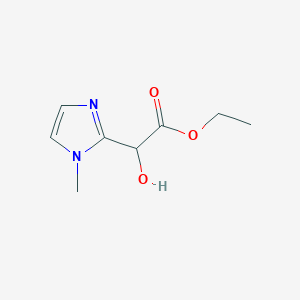

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-hydroxy-2-(1-methylimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRHQLSSLNLGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=CN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590467 | |

| Record name | Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917202-03-0 | |

| Record name | Ethyl α-hydroxy-1-methyl-1H-imidazole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917202-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- N-alkylation of imidazole or 1-methylimidazole with a suitable haloacetate or haloacetyl derivative.

- Esterification to introduce the ethyl ester moiety.

- Hydrolysis and purification steps to obtain the hydroxy-substituted imidazole acetic acid ethyl ester.

Direct One-Pot Synthesis via Reaction with Chloroacetyl Chloride and Alcohol

A patented method (WO2005066188A1) describes a one-pot reaction where imidazole is reacted simultaneously with benzyl alcohol and chloroacetyl chloride in acetonitrile at 50-55 °C to form benzyl 1-imidazolylacetate esters in high yield (>80%) without isolating haloacetates separately. Although this patent focuses on benzyl esters, the approach is adaptable for ethyl esters by substituting benzyl alcohol with ethanol.

| Parameter | Details |

|---|---|

| Reactants | Imidazole, chloroacetyl chloride, benzyl alcohol (or ethanol) |

| Solvent | Acetonitrile |

| Temperature | 50-55 °C |

| Reaction Time | 12 hours |

| Work-up | Distillation of solvent, aqueous extraction, washing with sodium bicarbonate and water |

| Yield | >80% for benzyl ester (expected similar for ethyl ester) |

The benzyl ester intermediate is then converted to the acid or other derivatives by catalytic hydrogenolysis or acid hydrolysis.

Solvent-Free N-Alkylation Using tert-Butyl Chloroacetate

An environmentally friendly, solvent-free method for preparing imidazol-1-yl-acetic acid derivatives involves N-alkylation of imidazole with tert-butyl chloroacetate in the presence of a strong base like potassium tert-butoxide. The tert-butyl ester intermediate is isolated by simple aqueous suspension and filtration, avoiding hazardous solvents.

Subsequent hydrolysis in water and treatment with hydrochloric acid yields the target acid or its hydrochloride salt.

- Solvent-free reaction reduces environmental impact.

- Simple isolation of tert-butyl ester intermediate.

- High yields with minimal di-acid impurity (<0.5%).

| Step | Conditions/Notes |

|---|---|

| N-alkylation | Imidazole + tert-butyl chloroacetate, strong base, solvent-free |

| Isolation | Suspension in water, filtration |

| Hydrolysis | Heating in water |

| Acidification | Treatment with HCl to form hydrochloride salt |

| Yield | High, with simple work-up |

This method is practical for scale-up and offers a greener alternative to classical solvent-based syntheses.

Transesterification and Esterification Routes

Another approach involves preparing the acid or its hydrolysis product first, followed by transesterification or direct esterification in ethanol to form the ethyl ester. This method uses catalysts or condensation agents to promote esterification at temperatures ranging from room temperature to reflux (up to 100 °C), with reaction times from 30 minutes to 72 hours.

| Parameter | Details |

|---|---|

| Starting Material | Acid or hydrolysis product of imidazole derivative |

| Alcohol | Ethanol (C2 alkyl) |

| Catalyst/Condensation Agent | Esterification catalysts or dehydrants |

| Temperature | 20 °C to reflux of ethanol (~78 °C) |

| Reaction Time | 30 min to 72 hours |

| Purification | Extraction, washing, drying, filtration, distillation, recrystallization |

This method is noted for producing high-purity ethyl ester products suitable for pharmaceutical intermediates.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-pot reaction with chloroacetyl chloride + alcohol | Direct ester formation in acetonitrile | High yield, fewer steps | Requires controlled temperature and solvent distillation |

| Solvent-free N-alkylation with tert-butyl chloroacetate | Green chemistry approach, simple isolation | Eco-friendly, high purity, scalable | Requires strong base, possible di-acid impurity formation |

| Transesterification/Esterification | Conversion of acid/hydrolysis product to ester | High purity, flexible conditions | Longer reaction times, catalyst required |

Research Findings and Notes

- The one-pot method avoids separate haloacetate preparation, improving efficiency and yield.

- Solvent-free synthesis minimizes hazardous waste and simplifies purification, aligning with green chemistry principles.

- Hydrolysis and acidification steps are critical for converting esters to acids or salts, typically performed at 20-100 °C for 2-6 hours.

- Transesterification allows flexibility in ester alkyl chain length and can be optimized for purity and yield.

- Impurity control, especially di-acid impurities, is important and can be managed by optimizing base strength and reaction conditions.

Scientific Research Applications

Intermediate in Drug Synthesis

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester serves as an intermediate for synthesizing various biologically active compounds. It has been noted for its role in the preparation of imidazole derivatives, which are crucial in developing pharmaceuticals, particularly those targeting metabolic disorders and certain cancers .

Pharmaceutical Formulations

This compound is involved in creating formulations for medications that target calcium metabolism disorders. Notably, it can be converted into zoledronic acid, a potent bisphosphonate used to treat osteoporosis and other bone-related conditions. The synthesis of zoledronic acid from imidazole derivatives emphasizes the importance of this compound as a precursor in pharmaceutical chemistry .

Yield Optimization

Research indicates that optimizing reaction conditions—such as temperature, molar ratios, and choice of solvents—can significantly impact the yield of this compound. For example, maintaining specific temperature ranges during hydrolysis can yield purer products with fewer by-products .

Case Study: Zoledronic Acid Production

A pivotal case study involves the conversion of this compound into zoledronic acid. The process includes:

- Initial synthesis of imidazole derivatives.

- Hydrolysis to form the active pharmaceutical ingredient.

This pathway demonstrates not only the compound's utility but also its relevance in addressing significant health issues like osteoporosis .

Environmental Impact Studies

Studies focusing on the environmental implications of synthesizing this compound have shown that solvent-free methods reduce hazardous waste while maintaining high yields. This approach aligns with green chemistry principles, promoting sustainable practices in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The hydroxy and ester groups can also participate in various chemical interactions, modulating the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six structurally related imidazole derivatives, focusing on molecular features, physicochemical properties, and functional roles.

Amino-(1-methyl-1H-imidazol-2-yl)-acetic Acid Ethyl Ester Hydrochloride

- CAS : 129146-64-1

- Molecular Formula : C₈H₁₄ClN₃O₂

- Molecular Weight : 219.67 g/mol

- Key Differences: Replaces the hydroxyl group with an amino group and includes a hydrochloride salt. Enhanced water solubility due to the ionic nature of the hydrochloride moiety. Potential use as an intermediate in drug synthesis, though purity and availability vary (95–98% purity) .

Ethyl 2-(1H-Imidazol-1-yl)butanoate

- CAS : 1011398-11-0

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- Key Differences: Features a butanoate ester chain instead of the hydroxy-acetic acid ethyl ester. Reduced polarity compared to the target compound, likely influencing lipophilicity and membrane permeability .

Ethyl 2-[2-(Hydroxymethyl)-5-nitroimidazol-1-yl]acetate

- CAS : 89128-06-3

- Molecular Formula : C₈H₁₁N₃O₅

- Molecular Weight : 229.20 g/mol

- Key Differences: Contains a hydroxymethyl and nitro group on the imidazole ring.

Ethyl 1H-Imidazole-1-acetate

- CAS : 17450-34-9

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

- Key Differences :

2-(1H-Imidazol-1-yl)acetic Acid Hydrochloride

- CAS : 87266-37-3

- Molecular Formula : C₅H₇ClN₂O₂

- Molecular Weight : 162.58 g/mol

- Key Differences :

Ethyl 2-(2-[(4-Methoxybenzyl)sulfonyl]-4,5-diphenylimidazol-1-yl)acetate

- CAS : 339277-84-8

- Molecular Formula : C₂₇H₂₆N₂O₅S

- Molecular Weight : 490.57 g/mol

- Key Differences :

Data Table: Structural and Functional Comparison

Biological Activity

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. Its structure, featuring an imidazole ring, suggests a range of biological activities, particularly in enzyme inhibition and receptor binding. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring, which is known for its ability to coordinate with metal ions and participate in hydrogen bonding. These properties are crucial for its interactions with various biological targets. The hydroxy and ester functional groups enhance its reactivity and potential biological activity.

This compound acts primarily through:

- Enzyme Inhibition : The imidazole moiety can interact with active sites on enzymes, potentially inhibiting their function.

- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways within cells.

These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that derivatives of imidazole compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for some derivatives ranged from 1.2 µM to 10 µM, indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 7d | MDA-MB-231 | 10 | Induces apoptosis and morphological changes |

| 10c | HepG2 | 5 | Significant growth inhibition |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : this compound has demonstrated antibacterial activity against strains such as E. faecalis and P. aeruginosa. Minimum inhibitory concentrations (MIC) were comparable to standard antibiotics, suggesting it could serve as a lead compound in antibiotic development .

Anti-inflammatory Activity

Additionally, compounds derived from this structure have been assessed for their anti-inflammatory properties:

- Cytokine Inhibition : Studies indicate that certain derivatives can significantly reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, showcasing their potential in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of several imidazole derivatives revealed that compounds similar to this compound exhibited strong anticancer properties. The most potent derivatives were found to enhance caspase activity (indicative of apoptosis) at concentrations as low as 1 µM .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. Results showed effective inhibition comparable to established antibiotics, reinforcing the compound's potential as a therapeutic agent in infectious diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester?

The compound is synthesized via nucleophilic substitution or esterification reactions. For example, analogous imidazole esters are prepared by reacting 1-methylimidazole derivatives with activated acetic acid esters (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate. Purification often involves column chromatography using silica gel and a solvent system such as ethyl acetate/hexane .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is used for absolute configuration determination . Complementary techniques include:

- NMR spectroscopy : To confirm the imidazole ring substitution pattern and ester group integrity.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation.

- FTIR : To identify functional groups (e.g., hydroxyl, ester carbonyl) .

Q. What are the recommended storage conditions to maintain compound stability?

Store under inert atmosphere (argon/nitrogen) at –20°C in airtight, light-resistant containers. Stability assessments via periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) are advised to monitor degradation, particularly ester hydrolysis .

Q. Which analytical methods are suitable for quantifying purity and identifying impurities?

- Reverse-phase HPLC : Use a mobile phase of acetonitrile/water with 0.1% formic acid.

- GC-MS : For volatile impurities or degradation products.

- TLC : Quick qualitative checks using silica plates and iodine visualization .

Advanced Research Questions

Q. How can reactivity at the hydroxyl or ester group be exploited for functionalization?

The hydroxyl group can be protected (e.g., silylation with TBSCl) to enable selective reactions at the ester moiety. For example, hydrolysis under basic conditions yields the carboxylic acid derivative, while transesterification with alcohols (e.g., methanol) modifies the ester chain. Reaction progress is monitored via TLC and NMR .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

Reproduce experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts) and compare with structurally similar compounds (e.g., nitroimidazole derivatives) .

Q. How can computational modeling predict the compound’s interactions in biological systems?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding to targets like hypoxia-inducible factors, leveraging crystallographic data for validation. QSAR studies optimize substituent effects on bioactivity .

Q. What advanced techniques optimize synthetic yield and scalability?

Q. How are derivatives synthesized for structure-activity relationship (SAR) studies?

Introduce substituents at the imidazole C4/C5 positions via cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution. Nitration (HNO3/H2SO4) or halogenation (NBS) modifies electronic properties, while ester hydrolysis followed by amidation explores pharmacophore flexibility .

Q. What in vitro assays evaluate its potential as a radiosensitizer or hypoxia-targeting agent?

- Clonogenic assays : Measure survival of hypoxic cancer cells post-irradiation.

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation.

- Hypoxia-selective cytotoxicity : Compare IC50 values under normoxic vs. hypoxic conditions .

Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| 1H NMR | δ 1.3 (t, CH3 of ester), δ 4.2 (q, OCH2), δ 7.1 (s, imidazole H) | |

| 13C NMR | δ 170.5 (ester C=O), δ 60.1 (OCH2), δ 14.2 (CH3) | |

| FTIR | 1720 cm⁻¹ (C=O), 3400 cm⁻¹ (OH) |

Q. Table 2: Stability Assessment Parameters

| Condition | Test Method | Acceptable Criteria |

|---|---|---|

| Hydrolytic | HPLC purity after 72h (pH 7.4) | ≥95% intact compound |

| Oxidative | Exposure to 3% H2O2, 24h | No new peaks in GC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.